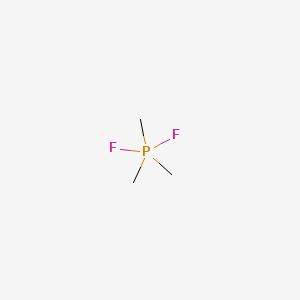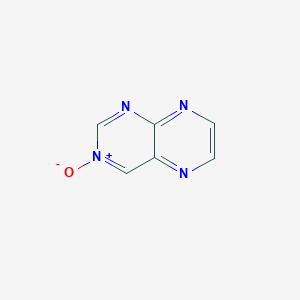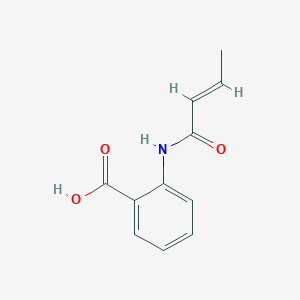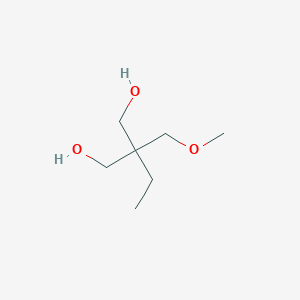
2-Ethyl-2-(methoxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C7H16O3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methoxymethyl group, and two hydroxyl groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator. The product is then cooled and collected.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial in industrial settings to meet the quality standards required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-2-(methoxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of coatings, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group can participate in various chemical reactions, modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: This compound has similar structural features but lacks the methoxymethyl group.
2-Methyl-1,3-propanediol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-2-(methoxymethyl)propane-1,3-diol is unique due to the presence of both an ethyl group and a methoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
7658-03-9 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-ethyl-2-(methoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O3/c1-3-7(4-8,5-9)6-10-2/h8-9H,3-6H2,1-2H3 |
Clé InChI |
NSNOJFKJIAUDLP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


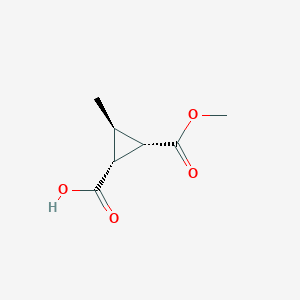
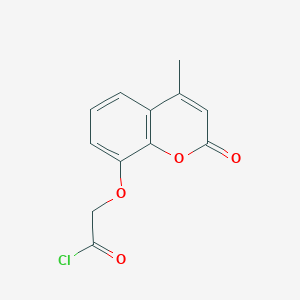
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
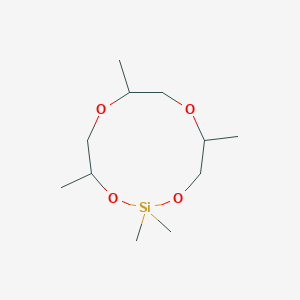
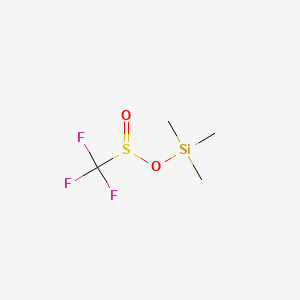
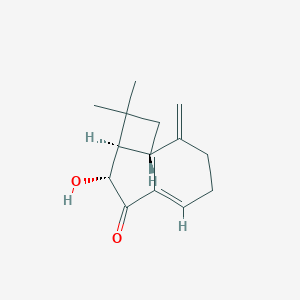


![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
